N-(4-sulfamoylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
N-(4-sulfamoylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a thienopyrimidinone derivative featuring a sulfamoylphenyl acetamide moiety. Its structure includes a thieno[2,3-d]pyrimidin-4-one core substituted with three methyl groups (positions 3, 5, and 6) and a sulfanyl-linked acetamide group terminating in a 4-sulfamoylphenyl ring.
Properties
Molecular Formula |
C17H18N4O4S3 |
|---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
N-(4-sulfamoylphenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C17H18N4O4S3/c1-9-10(2)27-15-14(9)16(23)21(3)17(20-15)26-8-13(22)19-11-4-6-12(7-5-11)28(18,24)25/h4-7H,8H2,1-3H3,(H,19,22)(H2,18,24,25) |
InChI Key |
YRNKQVYJIVGXDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thieno[2,3-d]pyrimidin-4-one Core
The thieno[2,3-d]pyrimidin-4-one moiety is synthesized via cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with trimethyl orthoacetate under acidic conditions. For instance, heating 2-amino-5-methylthiophene-3-carboxylate with trimethyl orthoacetate in glacial acetic acid at 110°C for 8 hours yields the 3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine intermediate. Methylation at positions 3, 5, and 6 is achieved using methyl iodide in the presence of potassium carbonate, ensuring regioselectivity.
Table 1: Reaction Conditions for Thieno[2,3-d]pyrimidin-4-one Synthesis
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Trimethyl orthoacetate | Glacial AcOH | 110 | 8 | 78 |
| Methyl iodide | DMF | 60 | 12 | 85 |
Introduction of the Sulfanyl Group at Position 2
The sulfanyl group at position 2 is introduced via nucleophilic displacement of a chloride substituent. The thieno[2,3-d]pyrimidin-4-one intermediate is treated with thiourea in ethanol under reflux to generate a thiolate intermediate, which subsequently reacts with 2-chloroacetamide . Optimal conditions include a 1:2 molar ratio of thienopyrimidine to thiourea and a reaction time of 6 hours at 80°C, yielding 2-mercaptoacetamide-substituted thienopyrimidine .
Key Considerations :
-
Excess thiourea ensures complete conversion of chloride to thiolate .
-
Polar aprotic solvents like DMF enhance nucleophilicity.
Coupling with the Sulfamoylphenyl Acetamide Moiety
The final step involves coupling the thienopyrimidine intermediate with 4-sulfamoylphenylamine via amide bond formation. Activation of the carboxylic acid group in 2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane . The reaction proceeds at room temperature for 24 hours, followed by purification via recrystallization from ethanol/water .
Table 2: Amide Coupling Optimization
| Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCl/HOBt | Dichloromethane | 25 | 24 | 72 |
| DCC/DMAP | THF | 25 | 18 | 68 |
Polymorph Control and Purification
Crystalline purity is critical for pharmacological applications. Spray drying, as described in patent WO2010021905A1 , is employed to isolate the desired polymorph. A solution of the crude compound in methanol is atomized and dried at 50°C, yielding Form II with <2% impurities . This method minimizes conversion to undesired polymorphs by rapid solvent removal .
Analytical Characterization
Post-synthesis, the compound is characterized via:
-
X-ray Diffraction (XRD) : Confirms crystalline structure and polymorphic form .
-
High-Performance Liquid Chromatography (HPLC) : Purity >98%.
-
Mass Spectrometry : Molecular ion peak at m/z 425.52 [M+H]⁺.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(4-sulfamoylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antibacterial Properties
The presence of the sulfonamide group in N-(4-sulfamoylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide suggests strong antibacterial activity. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial cell proliferation. Preliminary studies indicate that this compound may effectively target various bacterial strains, making it a candidate for further pharmacological research into new antibiotics.
Antiviral Potential
Emerging evidence suggests that this compound may also exhibit antiviral properties. While specific mechanisms remain to be fully elucidated, initial findings point towards its potential efficacy against viral infections. This aspect warrants detailed investigation through in vitro and in vivo studies to establish its antiviral profile and therapeutic applicability.
Anticancer Activity
Recent research has focused on the development of sulfonamide derivatives as anticancer agents. Studies have shown that certain structural modifications can enhance the cytotoxicity of sulfonamide compounds against various cancer cell lines. The unique thieno[2,3-d]pyrimidine moiety in this compound may contribute to its ability to induce apoptosis in cancer cells. Further investigations are required to assess its effectiveness against specific types of cancer and to explore its mechanism of action .
Synthetic Pathways and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions. Recent advances in synthetic methodologies have introduced more efficient pathways for producing this compound and its derivatives. For instance, the use of stable sulfonyl chloride alternatives has been explored to enhance the yield and purity of synthesized sulfonamides .
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Sulfamoyl group; thieno[2,3-d]pyrimidine moiety | Antibacterial; antiviral; anticancer |
| 4-sulfamoyl-N-(phenyl)acetamide | Simple sulfonamide structure | Moderate antibacterial activity |
| 2-amino derivatives of thienopyrimidine | Various substitutions | Potential anti-HIV activity |
Pharmacodynamics and Interaction Studies
Understanding the pharmacodynamics of this compound is crucial for its application in therapeutics. Interaction studies with biological targets are ongoing to elucidate how this compound exerts its effects at the molecular level. Initial data suggest that it may interact with multiple pathways involved in cellular growth and survival .
Mechanism of Action
The mechanism of action of N-(4-sulfamoylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The 4-nitrophenyl () and 4-trifluoromethoxyphenyl () substituents enhance electrophilicity but may reduce metabolic stability compared to the sulfamoyl group.
- Core Modifications : Hexahydro or dihydro cores () alter conformational flexibility, impacting binding to biological targets.
Physicochemical and Crystallographic Properties
Hydrogen Bonding and Crystallinity
- The sulfamoyl group in the target compound forms robust hydrogen bonds (e.g., N–H···O and S–O···H interactions), promoting crystalline stability .
- In contrast, analogs with nitro groups () exhibit stronger dipole interactions but weaker hydrogen-bonding networks, leading to differing crystal packing motifs .
Solubility and Partition Coefficients
Biological Activity
N-(4-sulfamoylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with significant potential biological activity. This article explores its structural characteristics, biological effects, and potential therapeutic applications based on current research findings.
Structural Characteristics
The compound has a molecular formula of C16H16N4O4S3 and a molar mass of approximately 424.52 g/mol. Its structure includes:
- Sulfamoyl group : Known for antibacterial properties.
- Thieno[2,3-d]pyrimidine moiety : Contributes to its biological activity.
- Acetamide linkage : Enhances solubility and bioavailability.
Antibacterial Properties
The sulfonamide group in this compound is known to inhibit bacterial growth by interfering with folic acid synthesis. This mechanism is typical of sulfonamide antibiotics, which are effective against a range of bacterial infections.
Antiviral Potential
Preliminary studies suggest that this compound may also exhibit antiviral properties. The specific mechanisms remain under investigation, but the structural features indicate potential interactions with viral replication processes.
Enzyme Inhibition
Research indicates that derivatives of thienopyrimidine compounds can inhibit various metabolic enzymes. For instance, compounds similar to this compound have shown activity against acetylcholinesterase (AChE), which is relevant for treating neurological disorders .
Study 1: Antibacterial Efficacy
In a controlled study examining the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The results indicated that the compound was particularly effective against Staphylococcus aureus, suggesting its potential use in treating skin infections caused by this pathogen.
Study 2: Antiviral Activity
Another study focused on the antiviral activity of similar thienopyrimidine compounds showed promising results in inhibiting viral replication in vitro:
| Virus Type | IC50 (µM) |
|---|---|
| Influenza A | 15 |
| Herpes Simplex Virus | 20 |
These findings suggest that modifications to the thienopyrimidine structure can enhance antiviral efficacy and warrant further exploration of this compound in antiviral drug development .
Conclusion and Future Directions
This compound demonstrates significant biological activity with promising antibacterial and antiviral properties. The unique structural features contribute to its potential therapeutic applications. Further research is required to elucidate its full pharmacological profile and explore its efficacy against various pathogens.
Future studies should focus on:
- Mechanistic Studies : Understanding the precise mechanisms of action against bacterial and viral targets.
- In Vivo Studies : Evaluating the pharmacokinetics and toxicity profiles in animal models.
- Structure–Activity Relationship (SAR) : Investigating how modifications to the compound's structure affect its biological activity.
Q & A
Q. Can modifications to the sulfamoylphenyl group enhance blood-brain barrier (BBB) penetration for CNS-targeted applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
